An In-depth Technical Guide to the Physicochemical Properties of 1-Cyano-4-methylnaphthalene
An In-depth Technical Guide to the Physicochemical Properties of 1-Cyano-4-methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cyano-4-methylnaphthalene is a substituted aromatic nitrile that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of naphthalene, a bicyclic aromatic hydrocarbon, it possesses a rigid scaffold that is a common feature in many biologically active compounds and functional materials.[1][2][3] The presence of both a cyano and a methyl group on the naphthalene ring system imparts a unique combination of electronic and steric properties, influencing its reactivity, intermolecular interactions, and, consequently, its potential applications.
The cyano group, being strongly electron-withdrawing, significantly modulates the electronic landscape of the naphthalene core, making it a versatile intermediate for a variety of chemical transformations.[4] Understanding the fundamental physicochemical properties of 1-Cyano-4-methylnaphthalene is paramount for its effective utilization in the synthesis of novel therapeutic agents, molecular probes, and advanced organic materials.[3][5][6] This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental data where available and theoretical insights. It is designed to be a valuable resource for scientists engaged in the design and development of new chemical entities based on the naphthalene scaffold.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for interpreting the physicochemical properties of a compound.
Caption: 2D representation of 1-Cyano-4-methylnaphthalene.
Table 1: Chemical Identifiers for 1-Cyano-4-methylnaphthalene
| Identifier | Value |
| IUPAC Name | 4-methylnaphthalene-1-carbonitrile[7] |
| CAS Number | 36062-93-8[7] |
| Molecular Formula | C₁₂H₉N[7] |
| Molecular Weight | 167.21 g/mol [7] |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C#N[7] |
| InChI Key | XDIWTJZAYBYKHM-UHFFFAOYSA-N[7] |
Physical and Thermodynamic Properties
The physical state and thermodynamic parameters of a compound are critical for its handling, formulation, and application.
Table 2: Physical and Thermodynamic Properties of 1-Cyano-4-methylnaphthalene
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [8] |
| Melting Point | 52-56 °C | [8] |
| Boiling Point | 210-220 °C (at 40 Torr) | [8] |
| Density (predicted) | 1.11 ± 0.1 g/cm³ | [8] |
| Flash Point | 230 °F (110 °C) | [8] |
Solubility Profile
Experimental Protocols for Property Determination
To ensure the accuracy and reproducibility of physicochemical data, standardized experimental protocols are essential.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To accurately determine the melting point and enthalpy of fusion of 1-Cyano-4-methylnaphthalene.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 1-Cyano-4-methylnaphthalene into an aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated from the area of the peak.
Caption: Workflow for melting point determination using DSC.
Spectroscopic Data
Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of 1-Cyano-4-methylnaphthalene.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Cyano-4-methylnaphthalene exhibits characteristic absorption bands corresponding to its functional groups. A prominent, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N stretching vibration of the nitrile group.[11] Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring will appear in the 1400-1600 cm⁻¹ region. The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹. The gas-phase IR spectrum for this compound is available in the NIST WebBook.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons on the naphthalene ring are expected to appear as a series of multiplets in the range of 7.0-8.5 ppm. The methyl protons will likely resonate as a singlet around 2.5-3.0 ppm.
-
¹³C NMR: The carbon of the cyano group is expected to have a chemical shift in the range of 115-125 ppm. The aromatic carbons will resonate between 120-140 ppm. The methyl carbon will appear at a much lower chemical shift, typically in the range of 20-30 ppm.[15]
UV-Vis Spectroscopy
The UV-Vis spectrum of 1-Cyano-4-methylnaphthalene is expected to show absorption bands characteristic of the naphthalene chromophore. The introduction of the cyano and methyl groups will likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.[16] For similar naphthalene derivatives, absorption maxima have been observed in the UV region.[17]
Protocol 2: Determination of UV-Vis Absorption Spectrum
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of 1-Cyano-4-methylnaphthalene.
Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., acetonitrile, cyclohexane).
-
Stock Solution Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Spectrophotometer Measurement:
-
Record a baseline spectrum with the pure solvent.
-
Measure the absorbance of each dilution from 200 to 400 nm.
-
-
Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. Calculate the molar absorptivity (ε) at the wavelength of maximum absorbance (λ_max) using the Beer-Lambert law (A = εcl).
Reactivity and Stability
The reactivity of 1-Cyano-4-methylnaphthalene is largely dictated by the interplay between the electron-withdrawing nitrile group and the aromatic naphthalene ring.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide intermediate.[18][19]
-
Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[19][20]
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the cyano group activates the naphthalene ring towards nucleophilic attack, although this is less common for naphthalenes compared to other activated aromatic systems.[4]
-
Stability: The compound is expected to be stable under normal laboratory conditions.[8] However, as with many aromatic compounds, it may be sensitive to strong oxidizing agents and high temperatures.[21]
Caption: Potential reaction pathways for 1-Cyano-4-methylnaphthalene.
Synthesis and Potential Applications
While a specific, detailed synthesis protocol for 1-Cyano-4-methylnaphthalene is not widely published, analogous syntheses of substituted cyanonaphthalenes have been reported.[22] These methods often involve transition-metal-free benzannulation reactions.[22]
The naphthalene scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][6] The unique substitution pattern of 1-Cyano-4-methylnaphthalene makes it an attractive building block for the synthesis of novel bioactive molecules.
Safety and Handling
1-Cyano-4-methylnaphthalene is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
-
Cheméo. (n.d.). Chemical Properties of 1-Cyano-4-methylnaphthalene (CAS 36062-93-8). Retrieved from [Link]
-
NIST. (n.d.). 1-Cyano-4-methylnaphthalene. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-cyano-4-methylnaphthalene (C12H9N). Retrieved from [Link]
-
NIST. (n.d.). 1-Cyano-4-methylnaphthalene Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Physical Properties of Nitriles. Retrieved from [Link]
- Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
-
Wikipedia. (n.d.). 1-Methylnaphthalene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyano-4-methylnaphthalene. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihen, A. D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(10), 983-990. Retrieved from [Link]
-
ACS Publications. (n.d.). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Retrieved from [Link]
-
PubMed. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-methylnaphthalene. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]
-
MDPI. (n.d.). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-Dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Retrieved from [Link]
-
Fiveable. (n.d.). Aromatic Nitriles Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible absorption spectra of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives in acetonitrile (ACN). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Retrieved from [Link]
-
BCREC Journal. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Retrieved from [Link]
-
mVOC 4.0. (n.d.). 1-methylnaphthalene. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
-
ResearchGate. (n.d.). Visible Photodissociation Spectra of the 1-and 2-Methylnaphthalene Cations: Laser Spectroscopy and Theoretical Simulations. Retrieved from [Link]
-
PubMed. (2019, June 21). Synthesis of 1-Cyano-3-acylnaphthalenes via Formal [4+2] Benzannulation of 2-(2-Alkynylphenyl)acetonitriles and Alkynones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR, FT-Raman and UV-Vis spectra and DFT calculations of 3-cyano-4-methylcoumarin. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Cyano-4-methylnaphthalene | C12H9N | CID 142047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-CYANO-4-METHYLNAPHTHALENE | 36062-93-8 [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 1-Cyano-4-methylnaphthalene [webbook.nist.gov]
- 13. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,3,5-trimethylbenzene (mesitylene) C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 19. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 1-METHYLNAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 22. Synthesis of 1-Cyano-3-acylnaphthalenes via Formal [4+2] Benzannulation of 2-(2-Alkynylphenyl)acetonitriles and Alkynones - PubMed [pubmed.ncbi.nlm.nih.gov]
